1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted dihydropyridine derivative characterized by a 2-ethylbutyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyridine ring.
Properties
IUPAC Name |
1-(2-ethylbutyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-9(4-2)8-13-7-5-6-10(11(13)14)12(15)16/h5-7,9H,3-4,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERWQCAOLJJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dihydropyridine Core
The core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is commonly synthesized via a heterocyclization reaction involving:
- Starting Materials: Aminomethylidene derivative of Meldrum’s acid and cyanoacetamide or cyanothioacetamide.
- Solvent: Ethanol.
- Conditions: Stirring at room temperature for approximately 24 hours.
- Workup: Acidification with concentrated hydrochloric acid to pH ~5, followed by precipitation and filtration.
This process yields the pyridine ring with a carboxylic acid group at position 3 and a ketone at position 2, as outlined in Scheme 1 of the referenced study.
Yields: Typically range from 68% to 74% for related pyridine derivatives under these conditions.
Purification and Isolation
- Crystallization: The crude product is often purified by recrystallization from ethanol or ethyl acetate.
- Chromatography: In some cases, column chromatography on silica gel is employed to achieve high purity.
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and melting point analysis.
Research Findings and Analysis
- Regioselectivity: Alkylation occurs specifically at the nitrogen atom of the dihydropyridine ring, preserving sensitive functional groups (carboxylic acid and ketone).
- Reaction Optimization:
- Use of anhydrous conditions and inert atmosphere minimizes side reactions.
- Temperature control (70–100°C) balances reaction rate and selectivity.
- Choice of base (K2CO3 preferred) avoids over-alkylation or decomposition.
- Yields: The overall synthetic route provides moderate to good yields (60–74%) with high purity products.
- Scalability: The method is amenable to scale-up due to straightforward reaction conditions and common reagents.
Notes on Alternative or Related Methods
- Some patents describe one-pot multicomponent reactions for related dihydropyridine derivatives involving Meldrum’s acid, triethyl orthoformate, and aniline, followed by alkylation steps.
- Metal-catalyzed methods exist but are less favored due to complexity, catalyst separation issues, and longer reaction times.
- Decarboxylation side reactions are generally avoided by controlling reaction conditions carefully.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity : Research indicates that derivatives of dihydropyridine compounds, including 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, exhibit potential as tyrosine kinase inhibitors . These compounds can inhibit pathways involved in cancer cell proliferation and survival, making them candidates for cancer therapy .
- Case Study : In a study involving various substituted pyridines, compounds similar to 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine were shown to inhibit the Axl and MET tyrosine kinases, which are implicated in several cancers including breast and lung cancer. The findings suggest that these compounds could serve as effective therapeutic agents against these malignancies .
- Neurological Disorders : Compounds in the dihydropyridine family have been studied for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit anti-inflammatory effects, which could be beneficial in treating conditions like Alzheimer's disease .
Material Science Applications
- Polymer Chemistry : Dihydropyridine derivatives can act as intermediates in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their unique structure allows for the incorporation into various polymer matrices.
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Aryl/Heteroaryl Groups: Fluorobenzyl or dichlorobenzyl substituents introduce electron-withdrawing effects, which may enhance binding to target proteins via halogen bonding or dipole interactions . Ester Derivatives: Ethyl esters (e.g., ) exhibit reduced polarity compared to carboxylic acids, altering pharmacokinetic profiles (e.g., absorption, metabolism) .
Synthetic Accessibility :
Physicochemical Properties
- Ester derivatives (e.g., ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) are more soluble in organic solvents like chloroform .
Acidity :
- The pKa of the carboxylic acid group in 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is predicted to be 2.67, indicating moderate acidity .
Biological Activity
1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , and it possesses a molecular weight of approximately 221.25 g/mol. The compound features a dihydropyridine ring structure, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds in the dihydropyridine class exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyridine can scavenge free radicals and reduce oxidative stress in various biological systems. This antioxidant capability is essential for protecting cells against damage from reactive oxygen species (ROS) .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed that this compound exhibits inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to increased cellular protection against oxidative stress.
- Antimicrobial Mechanism : Its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .
- Anti-inflammatory Mechanism : The inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway has been suggested as a primary mechanism through which this compound exerts its anti-inflammatory effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antioxidant Study : A controlled study demonstrated that administration of this compound significantly reduced lipid peroxidation levels in rat models exposed to oxidative stress, indicating its potential as a therapeutic agent in oxidative damage-related diseases .
- Antimicrobial Evaluation : In a comparative study with standard antibiotics, this compound showed comparable or superior activity against multi-drug resistant strains of bacteria, highlighting its promise as an alternative antimicrobial agent .
- Inflammation Model : In an experimental model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and pain scores compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization of β-ketoesters or similar precursors under acidic conditions to form the dihydropyridine core . Key steps include:
- Cyclization : Use of aqueous acetic acid under reflux (4–6 hours) to form the pyridone ring .
- Functionalization : Introduction of the 2-ethylbutyl group via alkylation or nucleophilic substitution, requiring catalysts like Lewis acids (e.g., BF₃·Et₂O) .
- Optimization : Solvent choice (ethanol or DMF), temperature control (0–25°C), and catalyst load significantly impact yield and purity. For example, ethanol minimizes side products compared to polar aprotic solvents .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and HPLC for purity assessment (>95%) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₉NO₃: 238.1443) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of dihydropyridine derivatives like this compound?
Answer: The 2-oxo-1,2-dihydropyridine scaffold interacts with biological targets via:
- Enzyme Inhibition : The carboxylic acid group chelates metal ions in active sites (e.g., metalloproteases), while the ethylbutyl moiety enhances lipophilicity for membrane penetration .
- Cellular Uptake : Substituents like 2-ethylbutyl improve pharmacokinetic properties by balancing logP values (optimal range: 2–3) .
- Evidence from analogs : Fluorinated derivatives show enhanced anti-inflammatory activity due to increased electronegativity and binding affinity .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Answer: Contradictions often arise from variations in:
- Assay Conditions : pH (e.g., stability in acidic vs. neutral media), temperature (e.g., 25°C vs. 37°C), and solvent (DMSO vs. aqueous buffers) affect compound stability and activity .
- Structural Nuances : Minor differences (e.g., ethylbutyl vs. chlorobenzyl groups) alter target selectivity. Computational docking (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies .
- Validation : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. What computational methods are effective in predicting the compound’s reactivity and metabolic pathways?
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices highlight reactive positions on the pyridone ring) .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test predictions) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., 100-ns MD runs to assess binding stability with proteases) .
Methodological Challenges
Q. How can researchers optimize the decarboxylation step during synthesis?
Answer:
- Temperature Control : Decarboxylation of intermediates (e.g., 2-chloro-1,2-dihydropyridine-3-carboxylic acid) requires precise heating (70–80°C in acetic acid) to avoid over-decomposition .
- Catalyst Screening : Transition metals (e.g., Cu(I)) accelerate decarboxylation but may introduce impurities. Use scavengers (e.g., EDTA) to mitigate metal leaching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
